molecular formula C14H23N B15274206 [1-(2-Methylphenyl)ethyl](pentyl)amine

[1-(2-Methylphenyl)ethyl](pentyl)amine

Cat. No.: B15274206
M. Wt: 205.34 g/mol
InChI Key: IEVPDEFDARAYFD-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethylamine (CAS: 688318-87-8, 57699-47-5) is a secondary amine with a molecular formula of C₁₄H₂₃N and a molecular weight of 205.34 g/mol . Structurally, it consists of a 2-methylphenyl group attached to an ethyl chain and a pentyl group. This compound belongs to a class of alkyl-aryl amines, which are often utilized as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry due to their ability to modulate electronic and steric properties .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-8-11-15-13(3)14-10-7-6-9-12(14)2/h6-7,9-10,13,15H,4-5,8,11H2,1-3H3

InChI Key

IEVPDEFDARAYFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)ethylamine can be achieved through several methods. One common approach involves the reductive amination of 2-methylphenylacetone with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of 1-(2-Methylphenyl)ethylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine: In medicine, 1-(2-Methylphenyl)ethylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2-Methylphenyl)ethylamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(2-Methylphenyl)ethylamine C₁₄H₂₃N 205.34 2-methylphenyl, pentyl High lipophilicity due to pentyl chain
[1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine C₁₆H₂₁NS 259.41 2-methylphenyl, 5-methylthiophen-2-yl Enhanced π-π interactions (thiophene)
(4-methylphenyl)methylamine C₁₇H₁₈F₃N 293.33 4-methylphenyl, 2-(trifluoromethyl)phenyl Increased stability (CF₃ group)
1-(2-Chlorophenyl)ethylamine C₁₄H₁₅ClN₂ 246.74 2-chlorophenyl, pyridin-2-ylmethyl Electron-withdrawing Cl, basic pyridine
[1-(2-Chlorophenyl)ethyl][1-(2-methoxyphenyl)ethyl]amine C₁₇H₂₀ClNO 289.80 2-chlorophenyl, 2-methoxyphenyl Electron-donating OMe, polarizable

Key Observations:

Electronic Effects : Substituents like trifluoromethyl (CF₃) or methoxy (OMe) groups alter electronic properties. CF₃ increases stability and electronegativity, while OMe enhances resonance effects .

Steric Bulk : The 2-methylphenyl group is a common feature, but variations like the pyridin-2-ylmethyl group introduce steric hindrance and hydrogen-bonding capabilities .

Biological Activity

1-(2-Methylphenyl)ethylamine, also known as a synthetic cannabinoid, has garnered attention for its potential biological activity, particularly in the modulation of neurotransmitter systems. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on biological systems.

The compound 1-(2-Methylphenyl)ethylamine is characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and an ethyl chain linked to a pentyl amine. This structural configuration is crucial for its interaction with biological targets, particularly receptors in the central nervous system.

The primary biological activity of 1-(2-Methylphenyl)ethylamine is attributed to its interaction with cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a significant role in regulating various physiological processes, including mood, appetite, pain sensation, and memory.

  • CB1 Receptor Agonism : The compound acts as an agonist at the CB1 receptor, leading to increased levels of neurotransmitters such as dopamine and serotonin. This activity is associated with antidepressant effects and modulation of anxiety-related behaviors.
  • Neurotransmitter Modulation : Studies indicate that 1-(2-Methylphenyl)ethylamine can influence the release and reuptake of neurotransmitters, enhancing synaptic transmission and potentially providing neuroprotective benefits.

Pharmacological Effects

The pharmacological profile of 1-(2-Methylphenyl)ethylamine includes:

  • Antidepressant Activity : Evidence suggests that this compound may exhibit antidepressant-like effects in animal models, possibly through its action on serotonergic pathways.
  • Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a candidate for further investigation in anxiety disorders.

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that chronic administration of 1-(2-Methylphenyl)ethylamine resulted in significant neuroprotective effects against induced ischemic damage. The compound was found to upregulate neurotrophic factors and enhance mitochondrial function, suggesting its potential utility in treating neurodegenerative diseases .

Case Study 2: Behavioral Studies

In behavioral assays involving rodents, 1-(2-Methylphenyl)ethylamine administration resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. This supports the hypothesis that the compound may have therapeutic implications for anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety-like behavior
NeuroprotectiveEnhanced neurotrophic factor expression

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